2-(2-Chlorophenoxy)ethylamine is characterized by its chlorinated aromatic structure, which contributes to its chemical reactivity and potential biological activity. The compound is typically used as a laboratory chemical and is classified under hazardous materials due to its corrosive properties, causing severe skin burns and eye damage .
2-(2-Chlorophenoxy)ethylamine has found limited applications in scientific research, primarily for its potential antimicrobial activity. Studies have investigated its effectiveness against various bacterial and fungal strains, with some demonstrating moderate inhibitory effects []. However, further research is needed to determine its efficacy and potential mechanisms of action.
There is limited information regarding other potential applications of 2-(2-Chlorophenoxy)ethylamine in scientific research. Some studies have explored its interaction with specific enzymes or its use as a building block for the synthesis of other molecules, but these investigations remain preliminary [, ].
While specific interaction studies involving 2-(2-Chlorophenoxy)ethylamine are scarce, its structural characteristics suggest it could interact with various biological macromolecules. Investigating its binding affinity to receptors or enzymes could reveal insights into its potential therapeutic roles.
Several compounds share structural similarities with 2-(2-Chlorophenoxy)ethylamine. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloroethylamine | C₂H₆ClN | Simple chlorinated amine |
| Bis(2-chloroethyl)amine | C₄H₈Cl₂N | Contains two chloroethyl groups |
| 4-(Chlorophenoxy)ethylamine | C₉H₉ClNO | Substituted at the para position |
The unique aspect of 2-(2-Chlorophenoxy)ethylamine lies in its specific combination of the chlorophenoxy moiety and ethylamine structure, which may impart distinct reactivity and biological properties compared to the similar compounds listed above. This uniqueness could be leveraged in developing targeted therapies or specialized chemical applications.
The condensation of phenolic compounds with chloroacetic acid derivatives represents one of the most established synthetic approaches for preparing phenoxyacetic acid intermediates, which can subsequently be converted to 2-(2-Chlorophenoxy)Ethylamine through reduction and functional group transformation. Historical development of this methodology traces back to early industrial processes for herbicide production, where 4-chloro-2-methylphenol was condensed with chloroacetic acid to yield chloromethylphenoxyacetic acid derivatives. The condensation reaction typically involves heating an equimolar mixture of the phenolic substrate and chloroacetyl chloride at temperatures ranging from 130 to 140 degrees Celsius for extended periods of 4 to 5 hours. However, this direct thermal approach often suffers from limited selectivity, with yields ranging from 60 to 70 percent due to competing side reactions and incomplete conversion.
The mechanistic pathway for phenol-chloroacetic acid condensation proceeds through a nucleophilic substitution mechanism, where the phenoxide anion generated under basic conditions attacks the electrophilic carbon center of chloroacetic acid or its activated derivatives. The industrial implementation of this process has revealed several optimization strategies, including the use of controlled pH conditions and automated adjustment systems to maintain optimal reaction environments. Research conducted by Moszczynski demonstrated that the efficiency of condensation reactions calculated relative to chloroacetic acid can vary significantly, achieving average yields of 85 percent in domestic industrial production when proper process controls are implemented. The reaction conditions must carefully balance temperature, pH, and reactant stoichiometry to minimize the competing hydrolysis of chloroacetic acid to glycolic acid, which represents a significant side reaction that reduces overall yield.
Modern implementations of phenol-chloroacetic acid condensation reactions have incorporated advanced process control technologies to address the inherent variability in reaction efficiency. The use of automated pH control systems with precise metering of reactants has proven essential for achieving consistent results. Temperature control within the range of 80 to 130 degrees Celsius, combined with inert atmosphere conditions using nitrogen or argon, helps prevent oxidative degradation of products while maintaining optimal reaction rates. The careful management of hydrogen chloride evolution during the reaction process requires specialized equipment design to prevent entrainment of starting materials and products in off-gas streams.
Nucleophilic substitution reactions involving ethylene oxide derivatives provide an alternative synthetic pathway for constructing the ethylamine backbone of 2-(2-Chlorophenoxy)Ethylamine through ring-opening reactions followed by functional group modifications. The reactivity of ethylene oxide towards nucleophilic attack has been extensively studied, with the compound serving as a versatile electrophile in organic synthesis. When ethylene oxide reacts with chloride-containing nucleophiles, it forms 2-chloroethanol as a primary product, which can subsequently be transformed through further synthetic steps to yield the desired phenoxyethylamine structure. The mechanism involves nucleophilic attack at the less substituted carbon of the ethylene oxide ring, leading to regioselective ring opening and formation of the chloroethanol intermediate.
The synthetic utility of ethylene oxide derivatives extends to more complex transformations involving multiple reaction steps. For instance, the reaction of 2-alkoxy phenol with 1,2-dihaloethane in the presence of base and phase transfer catalyst represents a key step in constructing phenoxyethyl frameworks. This reaction typically employs temperatures ranging from 25 to 35 degrees Celsius with reaction times extending from 1 to 15 hours, depending on the specific substrate and reaction conditions. The process generates 1-halo-2-(2-alkoxy phenoxy) ethane intermediates that can be further functionalized through nucleophilic substitution with nitrogen-containing nucleophiles to introduce the amine functionality.
Advanced methodologies for ethylene oxide derivative utilization include anionic polymerization techniques that enable precise control over molecular architecture and functionality. Research has demonstrated that ethylene oxide polymerization can be conducted using various initiating systems, including alkoxide anions in tetrahydrofuran at controlled temperatures of 20 degrees Celsius. The propagation rate constants for these reactions have been measured at 1.7 liters per mole per second, providing quantitative insight into reaction kinetics. These polymerization approaches offer potential routes for synthesizing more complex phenoxyethylamine derivatives with tailored properties and functionalities.
Phase-transfer catalysis has emerged as a powerful methodology for facilitating alkylation reactions in the synthesis of 2-(2-Chlorophenoxy)Ethylamine, offering significant advantages in terms of reaction efficiency, selectivity, and environmental compatibility. The fundamental principle of phase-transfer catalysis involves the use of lipophilic cations that can transport ionic reactants across phase boundaries, enabling reactions between components that would otherwise be incompatible due to solubility differences. Tetrabutylammonium bromide has been identified as a particularly effective phase-transfer catalyst for reactions involving haloalkyl intermediates, with typical loadings ranging from 2.5 to 7 grams per reaction. The catalyst facilitates the transfer of nucleophilic species from aqueous phases into organic solvents where the electrophilic substrates are soluble, dramatically enhancing reaction rates and yields.
The mechanistic operation of phase-transfer catalysts in phenoxyethylamine synthesis involves the formation of ion pairs between the quaternary ammonium cation and the nucleophilic anion, creating a lipophilic complex that readily dissolves in organic phases. This extractive mechanism enables high local concentrations of reactants in the organic phase, leading to accelerated reaction kinetics and improved selectivity. Specific applications include the reaction of 1-halo-2-(2-alkoxy phenoxy) ethane with alkali metal salts of phthalimide, where potassium phthalimide serves as the nucleophile and tetrabutylammonium bromide facilitates phase transfer. The reaction can be conducted at elevated temperatures of 180 to 190 degrees Celsius for 30 minutes to 5 hours, with molar ratios of haloalkyl substrate to phthalimide derivative ranging from 1:0.5 to 1:5.
Recent developments in phase-transfer catalysis have expanded beyond traditional quaternary ammonium salts to include crown ether-functionalized catalysts and hydrogen bond donors as alternative activating agents. Crown ether-containing covalent organic frameworks have demonstrated excellent performance as phase-transfer catalysts in nucleophilic substitution reactions, including esterification, etherification, and cyanation processes. These advanced catalyst systems offer enhanced selectivity and recyclability compared to conventional phase-transfer agents. Additionally, hydrogen bond phase-transfer catalysis has shown promise for enantioselective transformations, opening new possibilities for asymmetric synthesis of chiral phenoxyethylamine derivatives.
Continuous flow reactor systems represent a transformative approach to industrial-scale synthesis of 2-(2-Chlorophenoxy)Ethylamine, offering superior heat and mass transfer characteristics, enhanced safety profiles, and improved process control compared to traditional batch operations. The implementation of continuous flow technology for phenoxyethylamine synthesis involves careful design of reactor configurations, temperature control systems, and product separation strategies. Microfluidic setups have been successfully employed for concatenated multi-step processes, enabling the seamless integration of hydroxylation, imination, and rearrangement reactions within a single continuous operation. These systems typically operate under precisely controlled temperature and pressure conditions, with thermoregulated zones maintaining optimal reaction environments throughout the process.
The design parameters for continuous flow synthesis of phenoxyethylamine derivatives require careful optimization of residence times, temperature profiles, and reactant mixing characteristics. Research has demonstrated that concatenated two-step processes can be effectively conducted using microfluidic reactors, with reaction temperatures ranging from ambient conditions to 190 degrees Celsius depending on the specific transformation. The use of packed-bed reactors filled with heterogeneous catalysts enables efficient solid-liquid contact while maintaining high throughput and consistent product quality. Back-pressure regulators and mass flow controllers provide precise control over system pressure and reactant flow rates, ensuring reproducible reaction conditions and product specifications.
Advanced continuous flow methodologies incorporate real-time monitoring and feedback control systems to optimize reaction performance and product quality. The integration of online analytical techniques, such as gas chromatography-mass spectrometry, enables continuous monitoring of reaction progress and product composition. This analytical capability allows for immediate adjustment of reaction parameters to maintain optimal performance and minimize waste generation. Additionally, the inherent safety advantages of continuous flow systems, including reduced inventory of hazardous materials and improved temperature control, make them particularly attractive for industrial implementation of phenoxyethylamine synthesis processes.
The purification of 2-(2-Chlorophenoxy)Ethylamine and its synthetic intermediates requires careful consideration of solvent properties and crystallization behavior to achieve high purity and yield. Solvent selection plays a critical role in both reaction optimization and product isolation, with different solvent systems offering varying degrees of selectivity and efficiency. For crystallization and purification processes, alcohols such as methanol, ethanol, and isopropanol have proven effective for removing impurities and achieving high-purity products. Ester solvents including ethyl acetate, n-propyl acetate, and isopropyl acetate provide alternative options for cases where alcohol solvents are incompatible with the desired purification strategy. Ketone solvents such as acetone and ethyl methyl ketone offer additional flexibility in solvent selection, while acetonitrile and water mixtures enable fine-tuning of solvent polarity and crystallization behavior.
The recrystallization process for phenoxyethylamine derivatives typically involves dissolution of the crude product in a hot solvent followed by controlled cooling to induce crystallization of the pure compound. Temperature control during crystallization is essential for achieving optimal crystal morphology and purity, with cooling rates affecting both crystal size and the efficiency of impurity rejection. The use of mixed solvent systems can provide enhanced selectivity for specific impurities, enabling more effective purification than single-solvent approaches. For instance, the combination of alcohols with water or organic co-solvents can be optimized to achieve selective crystallization of the desired product while maintaining impurities in solution.
Industrial-scale recrystallization processes require careful design of crystallization equipment and process controls to ensure consistent product quality and high recovery yields. The implementation of seeded crystallization techniques can improve control over crystal nucleation and growth, leading to more predictable particle size distributions and improved filtration characteristics. Temperature cycling and controlled addition of anti-solvent can further enhance the efficiency of impurity removal and increase overall yield. The recovery and recycling of crystallization solvents represents an important consideration for economic and environmental sustainability of the purification process.
Chromatographic separation techniques provide powerful tools for achieving high-purity 2-(2-Chlorophenoxy)Ethylamine, particularly when dealing with complex reaction mixtures containing closely related structural analogs and synthetic impurities. The ionizable nature of amine-containing compounds presents unique challenges for chromatographic purification, requiring specialized approaches to prevent undesirable interactions with stationary phases. Normal-phase chromatography using silica columns can be complicated by acid-base interactions between the basic amine functionality and acidic silanol groups on the silica surface, potentially leading to compound degradation, yield loss, or increased band spreading. To address these challenges, the addition of competing amines to the mobile phase effectively neutralizes acidic silanols and prevents deleterious interactions with the target compound.
The selection of appropriate mobile phase modifiers is crucial for successful chromatographic purification of ionizable amine compounds. Competing amines such as ammonia, triethylamine, or diisopropylethylamine can be incorporated into elution solvents to create a basic environment that suppresses ionization of the target amine and prevents interaction with acidic stationary phase sites. The concentration of these basic modifiers must be carefully optimized to achieve the desired effect without compromising separation selectivity or creating new purification challenges. Alternative approaches include the use of basic stationary phases specifically designed for amine purification, or the employment of ion-pairing agents that complex with charged species and enable their separation using conventional reverse-phase conditions.
Advanced chromatographic techniques for high-purity synthesis include preparative-scale high-performance liquid chromatography and supercritical fluid chromatography systems that offer enhanced resolution and efficiency compared to traditional flash chromatography methods. These techniques enable the separation of enantiomers, regioisomers, and other closely related compounds that may be difficult to separate using conventional purification methods. The development of specialized column materials and mobile phase systems specifically designed for amine purification has expanded the range of compounds that can be effectively purified using chromatographic techniques. Process-scale chromatographic purification systems incorporate automated fraction collection, online purity monitoring, and solvent recycling capabilities to enhance efficiency and reduce operational costs.
2-(2-Chlorophenoxy)ethylamine exhibits a molecular formula of C₈H₁₀ClNO with a molecular weight of 171.62 g/mol [1] [2]. The compound consists of a chlorinated phenoxy group connected via an ether linkage to an ethylamine chain, creating a flexible molecular architecture that allows for multiple conformational arrangements in the solid state.
The crystallographic parameters for related chlorophenoxy compounds demonstrate characteristic features that can be extrapolated to understand the solid-state behavior of 2-(2-Chlorophenoxy)ethylamine [3]. X-ray powder diffraction studies of similar aromatic ether compounds have revealed unit cell parameters with monoclinic space groups, typically exhibiting β angles around 91.5° and unit cell volumes in the range of 620-630 ų [3]. The presence of the chlorine substituent in the ortho position relative to the ether oxygen creates steric interactions that influence the preferred conformations in the crystalline state.
The ether linkage between the chlorophenyl ring and the ethylamine chain introduces conformational flexibility, with rotation around the C-O-C bonds being a primary source of structural variation . The chlorine atom in the ortho position provides additional steric hindrance that restricts certain rotational conformations, leading to preferred solid-state arrangements where intramolecular interactions are minimized [5].
| Crystallographic Parameter | Typical Range for Chlorophenoxy Ethers |
|---|---|
| Space Group | P2₁ (Monoclinic) |
| β angle | 91.0° - 92.0° |
| Unit Cell Volume | 620 - 630 ų |
| Z value | 2 |
| Calculated Density | 1.35 - 1.40 g/cm³ |
Computational studies employing density functional theory methods have been extensively applied to aromatic ether systems to understand their electronic structure and conformational preferences [6] [7]. For 2-(2-Chlorophenoxy)ethylamine, molecular mechanics and density functional theory calculations reveal significant insights into the preferred conformations and electronic distribution.
The electronic structure of the compound is dominated by the aromatic π-system of the chlorinated benzene ring, which exhibits characteristic frontier molecular orbital patterns [8]. The highest occupied molecular orbital is primarily localized on the aromatic ring with significant contribution from the oxygen lone pairs, while the lowest unoccupied molecular orbital shows π* character distributed across the aromatic system [9].
Computational conformational analysis indicates that the molecule adopts preferential geometries where the ethylamine chain extends away from the chlorinated aromatic ring to minimize steric interactions [10]. The C-O-C ether linkage typically assumes angles between 115° and 120°, consistent with sp³ hybridization at the oxygen center [5]. The presence of the chlorine substituent introduces additional electronic effects, including inductive withdrawal of electron density from the aromatic ring, which influences the overall electronic distribution and molecular reactivity.
| Electronic Structure Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 to -6.5 eV |
| LUMO Energy | -0.8 to -1.2 eV |
| HOMO-LUMO Gap | 5.0 - 5.7 eV |
| Dipole Moment | 2.8 - 3.2 Debye |
| C-O-C Bond Angle | 115° - 120° |
The proton nuclear magnetic resonance spectrum of 2-(2-Chlorophenoxy)ethylamine exhibits characteristic signals that reflect the molecular structure and electronic environment of the various hydrogen atoms [11] [12]. The aromatic protons appear in the typical aromatic region between 6.5 and 8.0 parts per million, showing complex coupling patterns due to the substitution pattern on the benzene ring [13].
The ethylene bridge protons (-OCH₂CH₂NH₂) display two distinct multiplets reflecting their different chemical environments [14]. The protons adjacent to the ether oxygen (-OCH₂-) appear downfield at approximately 4.1-4.3 parts per million due to the deshielding effect of the electronegative oxygen atom [15]. The methylene protons adjacent to the amine group (-CH₂NH₂) resonate at approximately 2.9-3.1 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [11].
The primary amine protons (-NH₂) appear as a broad signal in the range of 1.5-2.5 parts per million, with the exact position depending on concentration, temperature, and hydrogen bonding interactions [14] [16]. These protons are typically exchangeable with deuterium oxide, confirming their assignment to the amine functionality.
| ¹H Nuclear Magnetic Resonance Assignments | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 6.8 - 7.4 | Complex multiplet |
| -OCH₂- protons | 4.1 - 4.3 | Triplet |
| -CH₂NH₂ protons | 2.9 - 3.1 | Triplet |
| -NH₂ protons | 1.5 - 2.5 | Broad singlet |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [12] [17]. The aromatic carbons resonate in the typical range of 120-150 parts per million, with the carbon bearing the chlorine substituent appearing slightly downfield due to the electronic effects of the halogen [18]. The ether carbon (-OCH₂-) appears at approximately 67-70 parts per million, while the carbon adjacent to the amine group (-CH₂NH₂) resonates around 41-43 parts per million [11] [17].
| ¹³C Nuclear Magnetic Resonance Assignments | Chemical Shift (ppm) |
|---|---|
| Aromatic carbons | 120 - 150 |
| Chlorine-bearing carbon | 128 - 132 |
| Ether oxygen-bearing carbon | 155 - 158 |
| -OCH₂- carbon | 67 - 70 |
| -CH₂NH₂ carbon | 41 - 43 |
The Fourier transform infrared spectrum of 2-(2-Chlorophenoxy)ethylamine displays characteristic absorption bands that enable identification of the major functional groups present in the molecule [19] [20]. The primary amine functionality exhibits two distinct nitrogen-hydrogen stretching vibrations, appearing as moderately intense bands in the 3300-3500 cm⁻¹ region [16] [21].
The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches of the ethylene bridge are observed in the 2850-3000 cm⁻¹ range [20] [21]. The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1475-1600 cm⁻¹ region, characteristic of substituted benzene rings [19] [20].
The ether linkage produces a strong carbon-oxygen stretching vibration in the 1200-1300 cm⁻¹ region, typical of aromatic ethers [22] [23]. This band is particularly diagnostic for the presence of the phenoxy functionality and appears as one of the most intense absorptions in the spectrum [15]. Additional carbon-oxygen stretching modes may appear in the 1000-1100 cm⁻¹ region, representing the aliphatic ether portion of the molecule [20] [24].
| Fourier Transform Infrared Absorption Bands | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Primary amine nitrogen-hydrogen stretch | 3350 - 3450 | Asymmetric and symmetric NH₂ | Medium |
| Aromatic carbon-hydrogen stretch | 3050 - 3100 | Aromatic CH | Medium |
| Aliphatic carbon-hydrogen stretch | 2850 - 3000 | Aliphatic CH | Strong |
| Aromatic carbon-carbon stretch | 1475 - 1600 | Aromatic CC | Medium |
| Aromatic ether carbon-oxygen stretch | 1200 - 1300 | Aromatic C-O | Strong |
| Aliphatic carbon-oxygen stretch | 1000 - 1100 | Aliphatic C-O | Medium |
| Carbon-chlorine stretch | 600 - 800 | C-Cl | Strong |
The electron impact mass spectrum of 2-(2-Chlorophenoxy)ethylamine exhibits a molecular ion peak at mass-to-charge ratio 171, corresponding to the molecular weight of the compound [1] [25]. The presence of chlorine creates a characteristic isotope pattern with a peak at mass-to-charge ratio 173, reflecting the ³⁷Cl isotope contribution [26].
The primary fragmentation pathway involves alpha-cleavage adjacent to the amine nitrogen, consistent with typical fragmentation patterns observed for primary amines [27] [28]. This cleavage results in the formation of a stable CH₂NH₂⁺ cation at mass-to-charge ratio 30, which often appears as the base peak in the spectrum [29] [30]. The complementary neutral fragment corresponds to the chlorophenoxy ethyl radical.
Secondary fragmentation pathways include the loss of the ethylamine side chain through cleavage of the ether bond, producing chlorophenoxide-related fragments [31] [32]. The chlorinated aromatic ring system demonstrates stability under electron impact conditions, leading to relatively intense aromatic fragment ions [33] [26]. Loss of hydrogen chloride from aromatic fragments is also commonly observed, consistent with the behavior of chlorinated aromatic compounds under mass spectrometric conditions.
| Mass Spectrometric Fragmentation | Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|---|
| Molecular ion | 171/173 | 15-25% | [M]⁺- |
| Alpha-cleavage fragment | 30 | 100% (base peak) | [CH₂NH₂]⁺ |
| Chlorophenoxy fragment | 127/129 | 40-60% | [ClC₆H₄O]⁺ |
| Phenoxide fragment | 93 | 20-35% | [C₆H₅O]⁺ |
| Ethylamine loss | 126/128 | 10-20% | [M-C₂H₄NH₂]⁺ |
Corrosive